

4-Ethyl-2-methylhexan-3-ol molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-2-methylhexan-3-ol**

Cat. No.: **B15477305**

[Get Quote](#)

In-Depth Technical Guide: 4-Ethyl-2-methylhexan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-methylhexan-3-ol is a secondary alcohol with the molecular formula C₉H₂₀O.[1][2] Its structure, featuring a hydroxyl group on the third carbon of a hexane chain with ethyl and methyl substituents at the fourth and second positions respectively, gives rise to its specific physicochemical properties. While not extensively documented in current scientific literature, its classification as a secondary alcohol suggests potential applications as a solvent, a synthetic intermediate, or a molecule for investigation in biological systems. This guide provides a summary of its known properties, a general protocol for its synthesis, and a discussion of the potential biological relevance of secondary alcohols in the context of drug development.

Molecular and Physicochemical Properties

The fundamental molecular details of **4-Ethyl-2-methylhexan-3-ol** are well-established.[1][3] However, a comprehensive set of experimentally determined physicochemical data is not readily available. The properties listed below are largely computed from chemical databases and provide a theoretical profile of the compound.

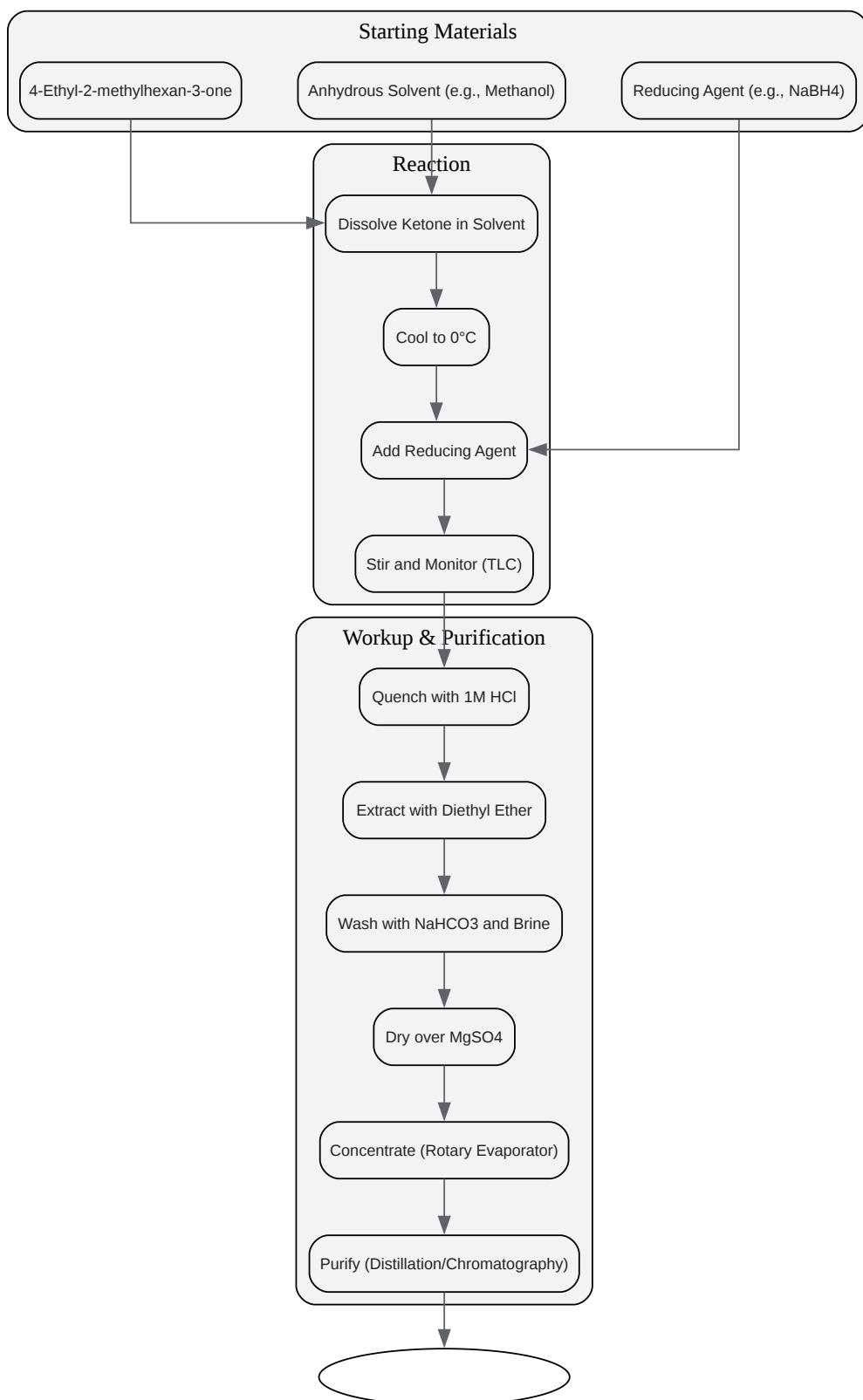
Property	Value	Source
Molecular Formula	C9H20O	PubChem[3], Guidechem[1]
Molecular Weight	144.25 g/mol	PubChem[3], Guidechem[1]
IUPAC Name	4-ethyl-2-methylhexan-3-ol	PubChem[3]
CAS Number	33943-21-4	PubChem[3], Guidechem[1]
Canonical SMILES	CCC(CC)C(C(C)C)O	PubChem[3]
InChI Key	GBUYIUMHXYBONU-UHFFFAOYSA-N	PubChem[3]
Topological Polar Surface Area	20.2 Å ²	PubChem[3]
Hydrogen Bond Donor Count	1	Alfa Chemistry[4]
Hydrogen Bond Acceptor Count	1	Alfa Chemistry[4]
Rotatable Bond Count	4	Guidechem[1]
Exact Mass	144.151415257 g/mol	PubChem[3]
LogP (Computed)	2.43950	Chemsr[5]

Synthesis and Experimental Protocols

The most common laboratory synthesis of **4-Ethyl-2-methylhexan-3-ol** involves the reduction of its corresponding ketone, 4-ethyl-2-methylhexan-3-one. This is a standard organic chemistry transformation that can be achieved with various reducing agents.

General Experimental Protocol: Reduction of 4-Ethyl-2-methylhexan-3-one

This protocol describes a general procedure for the synthesis of **4-Ethyl-2-methylhexan-3-ol**. The specific quantities and reaction conditions may require optimization.

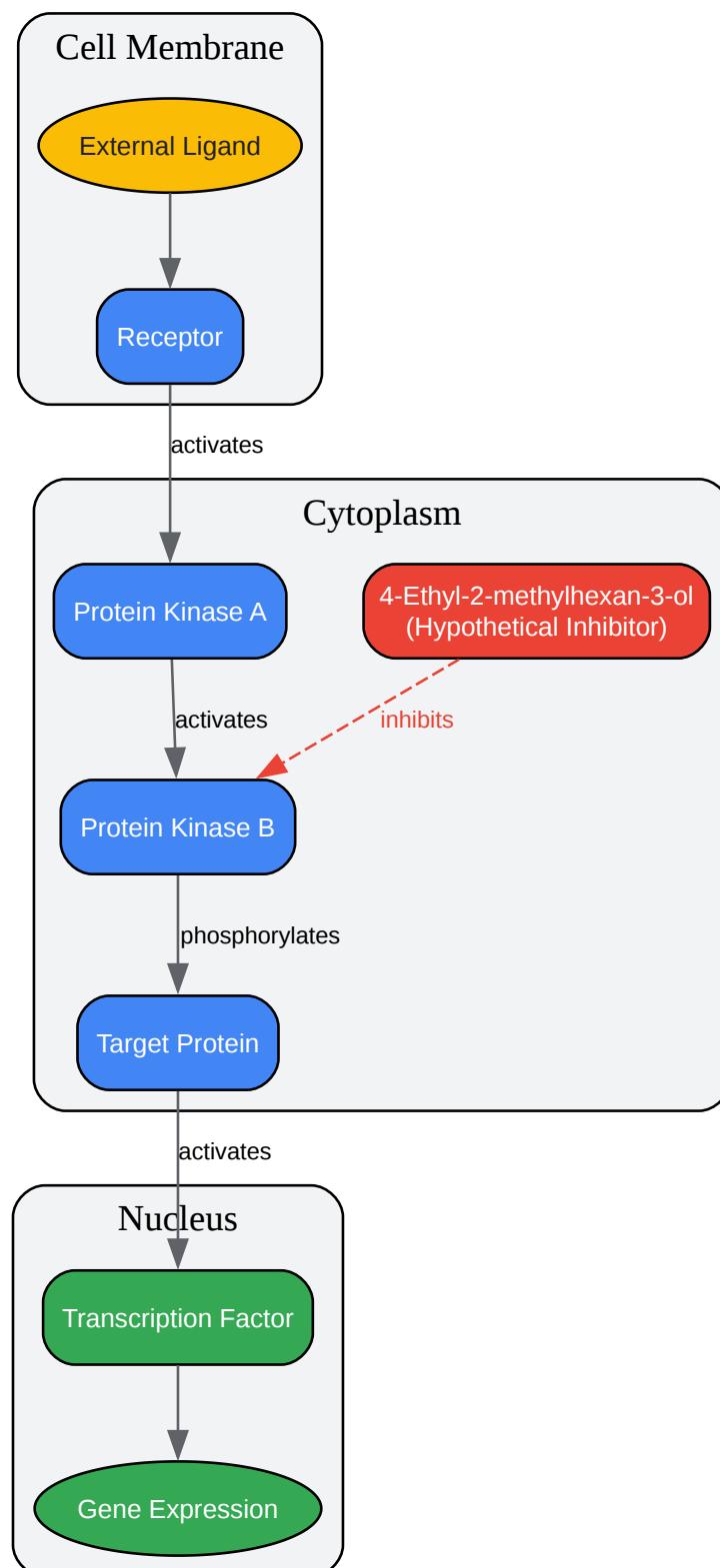

Materials:

- 4-Ethyl-2-methylhexan-3-one
- Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)
- Anhydrous diethyl ether or methanol
- Hydrochloric acid (HCl), 1M solution
- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve 4-ethyl-2-methylhexan-3-one in a suitable anhydrous solvent (e.g., methanol for NaBH4, diethyl ether for LiAlH4) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath to 0°C.
- Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly adding 1M HCl solution at 0°C until the effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

- Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
- The resulting crude product can be purified by distillation or column chromatography to yield pure **4-Ethyl-2-methylhexan-3-ol**.


[Click to download full resolution via product page](#)**Generalized workflow for the synthesis of 4-Ethyl-2-methylhexan-3-ol.**

Potential Biological Activity and Signaling Pathways

There is currently no specific data on the biological activity or the mechanism of action of **4-Ethyl-2-methylhexan-3-ol** in the scientific literature. However, the broader class of secondary alcohols has various biological roles. Many are intermediates in metabolic pathways, and some, like cholesterol, are essential components of cell membranes.

In the context of drug development, the hydroxyl group of a secondary alcohol can form hydrogen bonds, which is a critical interaction for binding to the active sites of enzymes and receptors. While many simple alkanols do not exhibit significant biological activity, they can serve as scaffolds for the attachment of more reactive functional groups.

Given the absence of specific data for **4-Ethyl-2-methylhexan-3-ol**, a hypothetical signaling pathway is presented below to illustrate how a small molecule with a secondary alcohol moiety could potentially interact with a cellular signaling cascade, for instance, by inhibiting a protein kinase. This is a purely illustrative model.

[Click to download full resolution via product page](#)

Hypothetical signaling pathway showing potential kinase inhibition.

Conclusion

4-Ethyl-2-methylhexan-3-ol is a structurally defined secondary alcohol for which extensive experimental data is not yet available. The provided information on its computed properties and a general synthesis protocol can serve as a starting point for researchers. Further investigation is required to determine its actual physicochemical properties, biological activity, and potential applications in drug development or other scientific fields. The diagrams presented offer a logical framework for its synthesis and a speculative view on its potential biological interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. 4-ethyl-2-methylhexan-3-ol | Molport-020-670-179 | Novel [molport.com]
- 3. 4-Ethyl-2-methylhexan-3-ol | C9H20O | CID 23057812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4-ethyl-2-methylhexan-3-ol | CAS#:33943-21-4 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [4-Ethyl-2-methylhexan-3-ol molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15477305#4-ethyl-2-methylhexan-3-ol-molecular-formula-and-weight\]](https://www.benchchem.com/product/b15477305#4-ethyl-2-methylhexan-3-ol-molecular-formula-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com